4-Chloro-3,5-dinitrobenzotrifluoride
Description
Structural and Chemical Context of 4-Chloro-3,5-dinitrobenzotrifluoride (C7H2ClF3N2O4)
The specific arrangement of atoms and functional groups in this compound dictates its chemical behavior and reactivity. It is a solid, typically appearing as yellow crystals. nih.gov
The compound is defined by the molecular formula C7H2ClF3N2O4. cymitquimica.com This composition gives it a molecular weight of approximately 270.55 g/mol . nih.govcymitquimica.comsigmaaldrich.com
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H2ClF3N2O4 |
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene. nih.govcymitquimica.com This name precisely describes the molecule's structure: a benzene (B151609) ring substituted with a chlorine atom, two nitro groups, and a trifluoromethyl group at specific positions.
In scientific literature and commercial catalogs, this compound is known by a variety of other names. nih.govcymitquimica.com These synonyms are often based on different naming conventions or are historical in nature.
Table 2: Common Synonyms
| Synonym |
|---|
| 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene |
| 3,5-Dinitro-4-chlorobenzotrifluoride nih.govhaz-map.com |
| 4-Chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene nih.govcymitquimica.comhaz-map.com |
| 1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene nih.govcymitquimica.comhaz-map.com |
| 2,6-Dinitro-4-trifluoromethylchlorobenzene nih.govcymitquimica.comhaz-map.com |
| CDNT cymitquimica.comsigmaaldrich.com |
| DNT-Cl cymitquimica.comsigmaaldrich.com |
This compound is classified as a substituted aromatic compound. haz-map.com The core of the molecule is a benzene ring, which is an aromatic system. The hydrogen atoms on this ring have been replaced by several functional groups: a halogen (chloro group), nitro groups, and a halogenated alkyl group (trifluoromethyl). This extensive substitution pattern significantly influences the electron density of the aromatic ring, making the compound susceptible to nucleophilic aromatic substitution reactions. nih.govsigmaaldrich.comhaz-map.com
Historical Overview of Research on this compound
Research interest in this compound appears to have gained traction in the latter half of the 20th century, primarily driven by its utility in agrochemical synthesis. A patent for its preparation was filed in the late 1970s, indicating its growing industrial importance during that period. google.com
By 1980, scientific literature identified it as a key intermediate in the production of the herbicide Trifluralin (B1683247). nih.gov This application likely spurred further investigation into its synthesis and reactivity. Research in the early 1990s explored its chemical reactions, such as its interaction with hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate, to better understand its chemical behavior. Later studies focused on its application in analytical chemistry as a derivatizing agent. For instance, it has been used to enable the detection and quantification of amino acids and the antibiotic amikacin (B45834) using high-performance liquid chromatography (HPLC). sigmaaldrich.comasianpubs.org A 2012 study detailed the kinetics and mechanism of its reaction with aniline (B41778) derivatives, highlighting the compound's utility in mechanistic organic chemistry studies. researchgate.net
Significance and Research Gaps of this compound
The primary significance of this compound in academic research lies in its role as a precursor and reagent. It is an important intermediate in the synthesis of dinitroaniline herbicides, a class of agrochemicals used for weed control. nih.govchemball.com
Its utility extends to synthetic and analytical chemistry. Researchers have used it to synthesize various complex molecules, including N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives, phenothiazines, and sulfides. sigmaaldrich.comresearchgate.netsigmaaldrich.com In analytical science, its ability to react with primary and secondary amines makes it a valuable derivatization reagent, allowing for the sensitive detection of compounds like amino acids in complex matrices such as mature vinegar. asianpubs.org
Despite these applications, there appear to be research gaps in the broader characterization of the compound itself. While its utility as a synthetic intermediate is well-documented, there is less public research focused on its intrinsic physical, biological, or material properties. Further investigation into its own toxicological profile, environmental fate, or potential applications beyond being a chemical building block could represent areas for future research.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene |
| Amikacin |
| Amino acids |
| Aniline |
| Hydrazine hydrate |
| Hydroxylamine hydrochloride |
| Isopropyl-2,6-dinitro-4-trifluoromethylphenyl sulfide (B99878) |
| N-(2,6-dinitro-4-trifluoromethylphenyl)aniline |
| Trifluralin |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene | |
|---|---|---|
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InChI |
InChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H | |
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InChI Key |
HFHAVERNVFNSHL-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F | |
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Molecular Formula |
C7H2ClF3N2O4 | |
| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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DSSTOX Substance ID |
DTXSID8024781 | |
| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Molecular Weight |
270.55 g/mol | |
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Physical Description |
4-chloro-3,5-dinitro-alpha,alpha,alpha-trifluorotoluene appears as yellow crystals. (NTP, 1992), Dry Powder, Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
| Record name | 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |
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| Record name | Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- | |
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| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Flash Point |
126 °C | |
| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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Vapor Pressure |
0.000134 [mmHg] | |
| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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CAS No. |
393-75-9 | |
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| Record name | 4-Chloro-3,5-dinitrobenzotrifluoride | |
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| Record name | 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene | |
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Melting Point |
133 to 136 °F (NTP, 1992) | |
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Ii. Synthetic Methodologies and Chemical Transformations of 4 Chloro 3,5 Dinitrobenzotrifluoride
Established Synthetic Pathways for 4-Chloro-3,5-dinitrobenzotrifluoride
The synthesis of this compound is a critical process for obtaining a key intermediate used in the manufacturing of various agrochemicals. nih.gov The established methodologies primarily revolve around the nitration of a chlorinated benzotrifluoride (B45747) precursor.
The most common route to this compound involves the direct dinitration of 4-chlorobenzotrifluoride. This electrophilic aromatic substitution reaction requires potent nitrating agents to overcome the deactivating effects of the chlorine atom and the strongly electron-withdrawing trifluoromethyl (-CF3) group.
Research and patent literature describe the use of a stable nitration composition comprising a mixture of sulfuric acid with excess sulfur trioxide (oleum) and an alkali metal nitrate (B79036), such as sodium nitrate or potassium nitrate. google.com In this mixture, the molar ratio of SO3 to the nitrate source is a critical parameter, typically maintained in the range of 1.5 to 2.0 to ensure efficient dinitration at elevated temperatures while minimizing oxidative side reactions. google.com An alternative approach involves replacing a portion of the alkali metal nitrate with nitric acid, while maintaining the same SO3-to-total nitrate ratio. google.com Reaction temperatures can range from 100°C to as high as 210°C, with reaction times varying from several hours to up to 20 hours to achieve high yields, such as 85%. google.com
A cyclic two-stage nitration process has also been developed, indicating more advanced industrial approaches to the synthesis. google.com
The primary precursor for the synthesis is 4-chlorobenzotrifluoride. epo.org However, the chemistry of other halogenated benzotrifluorides provides context for related synthetic transformations. For instance, the nitration of 2,4-dichlorobenzotrifluoride (B41404) using a mixture of oleum (B3057394) and nitric acid is a known process to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799), a structurally similar compound. patsnap.com This process involves a carefully controlled temperature ramp, starting at 40-45°C and gradually increasing to 120°C over several hours. patsnap.com
Conversely, this compound can serve as a starting material to create other halogenated benzotrifluorides. Through a process of nitro group replacement, it can be converted into compounds like 3,4-dichloro-5-nitrobenzotrifluoride (B1304684) and subsequently 3,4,5-trichlorobenzotrifluoride. epo.org This reaction is typically performed by treating the dinitro compound with molecular chlorine in the presence of a catalyst system, such as a Friedel-Crafts catalyst (e.g., ferric chloride, aluminium trichloride) and a sulfur compound (e.g., sulphur monochloride, diphenyl disulphide). epo.org
On an industrial scale, the synthesis of this compound is governed by the need for efficiency, safety, and cost-effectiveness. Processes are designed to handle large quantities of corrosive and hazardous materials, such as oleum and nitric acid. A key consideration is managing the highly exothermic nature of the nitration reaction. Failure of cooling systems can lead to a thermal runaway, where an uncontrolled increase in temperature accelerates the desired reaction and can trigger violent decomposition of the reaction mass, leading to a significant pressure buildup in the reactor. polimi.it Industrial processes often employ sophisticated reactor systems with precise temperature and pressure controls, and may involve multi-stage or continuous flow operations to improve safety and yield. patsnap.compolimi.it The recycling of spent acids is also a crucial aspect of clean production methods to minimize waste and environmental impact. google.com
In a laboratory setting, the synthesis is typically performed in smaller glass reactors with standard safety equipment. The procedures often involve charging a flask with the starting material, such as 4-chloro-3-nitrobenzotrifluoride, and catalysts, followed by heating and bubbling chlorine gas through the mixture for an extended period. epo.org Laboratory-scale synthesis allows for more straightforward purification techniques and detailed analysis of the product. The compound itself is used on a lab scale as a derivatization reagent for analytical purposes, such as in the determination of amino acids by High-Performance Liquid Chromatography (HPLC). asianpubs.org
Table 1: Comparison of Industrial vs. Laboratory Synthesis Considerations
| Feature | Industrial Scale | Laboratory Scale |
|---|---|---|
| Objective | High throughput, cost-efficiency, process safety | Proof-of-concept, small quantity production, research |
| Equipment | Large-scale steel reactors, advanced process control systems | Glass flasks, standard heating/cooling apparatus |
| Safety Focus | Thermal runaway prevention, containment of large spills/releases | Fume hood use, personal protective equipment |
| Process Control | Automated temperature and pressure monitoring, continuous flow | Manual control of reaction parameters |
| By-product Mgmt. | Spent acid recycling and regeneration systems | Neutralization and disposal of small waste quantities |
Advanced Synthetic Approaches to this compound Analogues
Analogues of this compound can be prepared by replacing one or both of the nitro groups. This "desnitro" transformation allows for the creation of different substitution patterns on the benzotrifluoride ring. One significant method is the replacement of a nitro group with a chlorine atom.
This desnitro-chlorination is achieved by treating this compound with molecular chlorine at high temperatures (e.g., 180-200°C) in the presence of a dual catalyst system. epo.org This system typically comprises a Friedel-Crafts catalyst like ferric chloride or aluminium chloride, and a sulfur compound such as sulphur monochloride or 1,2-bis(phenylthio)ethane. epo.org The reaction selectively replaces one of the nitro groups, yielding 3,4,5-trichlorobenzotrifluoride as a major product. epo.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the transformation. epo.org
Table 2: Catalytic System for Desnitro-chlorination of this compound epo.org
| Starting Material | Catalyst System | Temperature (°C) | Reaction Time (hours) | Major Product |
|---|---|---|---|---|
| This compound | Ferric chloride & Sulphur monochloride | 180-200 | 17 | 3,4,5-Trichlorobenzotrifluoride |
| This compound | Aluminium chloride & 1,2-bis(phenylthio)ethane | 200 | 97 | 3,4,5-Trichlorobenzotrifluoride |
A key reaction for producing derivatives of this compound is anilino-dechlorination. This is a nucleophilic aromatic substitution reaction where the activated chlorine atom is displaced by an aniline (B41778) derivative. researchgate.net The reaction is facilitated by the strong electron-withdrawing effects of the two nitro groups and the trifluoromethyl group, which make the carbon atom attached to the chlorine highly electrophilic.
The reaction involves mixing this compound with a substituted aniline in a solvent like methanol (B129727) at room temperature. researchgate.net The reaction proceeds readily, often within 30-45 minutes, to yield N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net Kinetic studies suggest an addition-elimination mechanism, where the rate is influenced by the electronic properties of the substituent on the aniline ring. researchgate.net This method provides a versatile route to a wide range of derivatives with potential applications in various fields of chemistry. researchgate.netsigmaaldrich.com
Synthesis of Phenothiazine (B1677639) and Sulfide (B99878) Derivatives
The reaction of this compound with sulfur-containing nucleophiles provides a pathway to various phenothiazine and sulfide derivatives. A notable example is the synthesis of 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine. This can be achieved through the reaction of this compound with sodium hydrosulfide (B80085) in dimethylformamide at elevated temperatures (80–90°C). The same product can also be obtained from the reaction of bis(2,6-dinitro-4-trifluoromethylphenyl)sulfide with sodium hydrosulfide under similar conditions.
In a related reaction, isopropyl 2,6-dinitro-4-trifluoromethylphenyl sulfide can be synthesized. This occurs when this compound is reacted with potassium isopropyl dithiocarbonate in dimethylformamide at a temperature of 25–30°C.
Formation of Disulfide Derivatives
Disulfide derivatives can also be synthesized from this compound. The reaction of this compound with sodium hydrosulfide in dimethylformamide at a lower temperature of 25–30°C yields bis(2,6-dinitro-4-trifluoromethylphenyl) disulfide.
Another route to a disulfide derivative involves the reaction of this compound with potassium ethyl dithiocarbonate in dimethylformamide at 25–30°C. This reaction yields bis[6-(ethylthio)-5-nitro-α,α,α-trifluoro-m-tolyl] disulfide.
Reactions with Ammonium (B1175870) Sulfide and Derivatives for Novel Compound Formation
The reaction of this compound with ammonium sulfide in a 1,4-dioxane-water system at room temperature leads to the formation of 1,6-dinitro-3,8-bis(trifluoromethyl)phenothiazine. Interestingly, when this reaction is carried out in the presence of acetone (B3395972), a different product, 2,2-dimethyl-7-nitrobenzothiazoline, is formed, indicating the participation of acetone in the cyclization process.
Reaction Mechanisms and Kinetics Involving this compound
Nucleophilic Aromatic Substitution Reactions
The reactions of this compound with various nucleophiles, particularly aniline derivatives, proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. researchgate.net This is generally accepted as an addition-elimination mechanism. researchgate.net The presence of strong electron-withdrawing groups (two nitro groups and a trifluoromethyl group) on the benzene (B151609) ring activates the substrate towards nucleophilic attack.
The reaction of this compound with substituted anilines results in anilino-dechlorination to produce N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net Spectroscopic studies (IR, UV, and 1H NMR) of the products suggest the presence of an intramolecular hydrogen bond between the amino hydrogen and one of the ortho-nitro groups. researchgate.net
Kinetic Studies and Rate Dependencies
Kinetic studies of the reaction between this compound and aniline derivatives in methanol show that the reactions follow second-order kinetics. researchgate.net The rates of these reactions are dependent on the nature and position of the substituents on the aniline ring. researchgate.net
The following table summarizes the second-order rate constants for the reaction of this compound with various substituted anilines at different temperatures.
| Substituent in Aniline | k2 x 10^3 (L mol^-1 s^-1) at 20°C | k2 x 10^3 (L mol^-1 s^-1) at 30°C | k2 x 10^3 (L mol^-1 s^-1) at 40°C |
| p-OCH3 | 1400 | 2350 | 3800 |
| p-CH3 | 440 | 760 | 1250 |
| H | 100 | 180 | 310 |
| p-Cl | 31 | 58 | 100 |
| m-Cl | 7.5 | 14.5 | 28 |
| m-NO2 | 1.1 | 2.3 | 4.6 |
The activation parameters for these reactions have also been determined. The low activation enthalpies (ΔH‡) and highly negative activation entropies (ΔS‡) are consistent with a bimolecular reaction mechanism and a highly ordered transition state.
Influence of Substituent Effects on Reaction Rates and Mechanisms
The rate of the nucleophilic aromatic substitution reaction is significantly influenced by the electronic effects of the substituents on the aniline nucleophile. researchgate.net A plot of log k2 against the Hammett substituent constant (σ) gives a high negative ρ value (e.g., -3.14 at 20°C). researchgate.net This indicates that electron-donating groups on the aniline ring increase the reaction rate, while electron-withdrawing groups decrease it. The large negative ρ value suggests the development of a positive charge on the aniline nitrogen in the transition state, and that the reaction rate is strongly affected by the polar effect of the substituent. researchgate.net
Furthermore, the Brønsted coefficient (β), which is a measure of the sensitivity of the reaction rate to the basicity of the nucleophile, was found to be 0.85 at 30°C. researchgate.net This value indicates a significant degree of bond formation between the nucleophile and the substrate in the transition state. researchgate.net
The following table lists the Hammett constants (σ) and the corresponding rate constants for the reaction of this compound with substituted anilines.
| Substituent | σ | log k2 (at 20°C) |
| p-OCH3 | -0.27 | 0.146 |
| p-CH3 | -0.17 | -0.357 |
| H | 0 | -1.00 |
| p-Cl | 0.23 | -1.509 |
| m-Cl | 0.37 | -2.125 |
| m-NO2 | 0.71 | -2.959 |
Catalytic Methods in this compound Chemistry
The application of catalytic methods to enhance or direct the chemical transformations of this compound is not a prominent topic in the reviewed scientific literature. The inherent high reactivity of the substrate towards nucleophiles, conferred by the strong electron-withdrawing groups, often precludes the necessity for catalysis in many of its SNAr reactions. researchgate.netresearchgate.net While catalysis is a cornerstone of modern organic synthesis, specific catalytic protocols developed for reactions involving this compound are not well-documented in the surveyed sources.
Iii. Spectroscopic and Analytical Characterization of 4 Chloro 3,5 Dinitrobenzotrifluoride and Its Derivatives
Spectroscopic Analysis
Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of 4-Chloro-3,5-dinitrobenzotrifluoride.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts. The aromatic ring, the nitro groups, the carbon-chlorine bond, and the trifluoromethyl group all have distinct vibrational frequencies.
Key expected IR absorption bands for this compound include:
Aromatic C-H Stretch: Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.org
Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically appearing in the 1550-1500 cm⁻¹ region and a symmetric stretch in the 1350-1300 cm⁻¹ region.
C-F Stretch: The trifluoromethyl group will produce strong C-F stretching bands, typically in the range of 1350-1120 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, generally between 800-600 cm⁻¹.
Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the benzene (B151609) ring typically results in several bands in the 1600-1450 cm⁻¹ region. libretexts.org
A study involving the reaction of this compound with aniline (B41778) derivatives reported the use of a Perkin-Elmer 1430 instrument to record IR spectra, with the resulting data for the derivatives presented in tables within the published research. researchgate.net
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Nitro (NO₂) | 1550-1500 | Asymmetric Stretch |
| Nitro (NO₂) | 1350-1300 | Symmetric Stretch |
| Trifluoromethyl (CF₃) | 1350-1120 | C-F Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| C-Cl | 800-600 | Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with electron-withdrawing groups like nitro groups, typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound and its derivatives is useful for kinetic studies and quantification.
In a study on the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives from this compound, the UV spectral data for the resulting compounds were reported in methanol (B129727). researchgate.net The kinetic measurements of the reaction were also followed spectrophotometrically by monitoring the appearance of the product at a wavelength of 410 nm. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. For this compound, ¹H NMR spectroscopy would provide information about the aromatic protons. Given the substitution pattern of the benzene ring, the two aromatic protons are in identical chemical environments and would be expected to produce a single signal in the ¹H NMR spectrum. The strong deshielding effect of the two nitro groups and the trifluoromethyl group would shift this signal significantly downfield.
In research concerning the reaction of this compound with aniline derivatives, ¹H NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) using a 400 MHz instrument. researchgate.net The chemical shifts for the protons in the resulting aniline derivatives were reported, providing insight into the electronic environment of the modified aromatic ring. researchgate.net While specific data for the parent compound is not detailed in the abstract, a ¹H NMR spectrum is available through spectral databases. nih.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of substituents like the chloro, nitro, and trifluoromethyl groups. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio). miamioh.edu
Gas chromatography-mass spectrometry (GC-MS) data available for this compound indicates a molecular weight of 270.55 g/mol . nih.gov The fragmentation pattern shows prominent peaks at specific mass-to-charge ratios (m/z).
Interactive Data Table: GC-MS Data for this compound nih.gov
| Peak | m/z | Relative Intensity |
| Top Peak | 143 | Highest |
| 2nd Highest | 270 | Second Highest |
| 3rd Highest | 30 | Third Highest |
The peak at m/z 270 likely corresponds to the molecular ion. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (a mass of 46) or NO (a mass of 30). miamioh.edu
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that is related to NMR. wikipedia.orgdu.ac.in It detects the interaction between the electric quadrupole moment of a nucleus (for nuclei with a spin quantum number I > 1/2) and the electric field gradient at its location. wikipedia.org This technique does not require an external magnetic field and is thus sometimes referred to as "zero-field NMR". wikipedia.org The resonance frequencies are highly sensitive to the local chemical environment and the crystalline structure, making NQR a "fingerprint" technique for solid compounds. mdpi.com
For this compound, the chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes have I = 3/2) and the nitrogen nuclei (¹⁴N has I = 1) are quadrupolar and could potentially be studied by NQR spectroscopy. The NQR frequencies would provide information about the C-Cl and C-N bonds within the crystal lattice. While specific NQR data for this compound is noted as being available in specialized databases, it is not broadly published. nih.gov
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are widely used for the separation, identification, and quantification of this compound and its derivatives.
High-performance liquid chromatography (HPLC) is a key technique, particularly in the context of using this compound as a derivatizing agent. sigmaaldrich.comsigmaaldrich.com It has been employed as a pre-column derivatizing reagent for the determination of amino acids and amikacin (B45834) in various samples. sigmaaldrich.comsigmaaldrich.comasianpubs.org In this application, the compound reacts with primary and secondary amines to form derivatives that can be readily detected, often by UV-Vis absorption. asianpubs.org For instance, a rapid ultrahigh-performance liquid chromatography (UHPLC) method was developed for the simultaneous determination of 20 free amino acids in mature vinegar using this compound for derivatization. asianpubs.org
Gas chromatography (GC) is another suitable technique for the analysis of volatile and thermally stable compounds like this compound. The U.S. Environmental Protection Agency (EPA) Method 8091 outlines gas chromatographic conditions for the detection of nitroaromatics, which could be adapted for this compound. epa.gov This method often utilizes an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. epa.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for the determination of compounds that have been derivatized with this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This is particularly true for the analysis of amino acids and other primary and secondary amines, where the reagent is used to create stable derivatives with favorable chromatographic and detection properties. researchgate.netnih.govasianpubs.orgresearchgate.net
This compound (CNBF) is an effective precolumn derivatization reagent that readily reacts with both primary and secondary amine groups under alkaline conditions. researchgate.netnih.govresearchgate.net This reaction yields stable N-substituted-2,6-dinitro-4-(trifluoromethyl) benzamine derivatives that exhibit strong ultraviolet (UV) absorption, making them highly suitable for HPLC analysis. researchgate.net
The optimization of the derivatization reaction conditions is critical for achieving complete and reproducible results. Research has identified specific parameters for the successful derivatization of amino acids. The reaction is typically carried out in a borate (B1201080) buffer at a pH of 9.0. nih.govresearchgate.net The optimal temperature and duration for the reaction have been established at 60°C for 30 minutes. nih.govresearchgate.net Furthermore, the concentration of the CNBF reagent and its molar ratio to the analyte are key factors; an optimized concentration of 70 mmol L⁻¹ and a molar ratio of 1:5.25 (amino acids to CNBF) have been reported to be effective. nih.govresearchgate.net
| Parameter | Optimized Condition |
|---|---|
| Reagent | This compound (CNBF) |
| Buffer | Borate Buffer |
| pH | 9.0 |
| Temperature | 60°C |
| Reaction Time | 30 minutes |
| Reagent Concentration | 70 mmol L⁻¹ |
| Molar Ratio (Analyte:Reagent) | 1:5.25 |
Once derivatization is complete, the separation of the resulting products is achieved through the optimization of HPLC conditions. Reverse-phase HPLC is commonly employed for this purpose. researchgate.net To effectively separate multiple derivatized analytes in a single run, a gradient elution mode is necessary. nih.govresearchgate.net This technique involves changing the composition of the mobile phase during the analysis, which allows for the separation of a complex mixture of compounds, such as 20 different amino acid derivatives, within a relatively short analysis time of 15 to 45 minutes. researchgate.netnih.govasianpubs.orgresearchgate.net
The choice of column is also critical. For the analysis of carbonyl-DNPH derivatives, which shares similarities with the analysis of CNBF derivatives, C18 columns are widely used. nih.gov For instance, a Zorbax Eclipse Plus C18 column (50 mm x 2.1 mm x 1.8 µm) has been shown to provide excellent separation with reduced analysis time and solvent consumption. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and water. nih.gov
The derivatives formed from this compound are designed to be easily detectable. The primary method for detection is UV-Vis spectroscopy, as the N-substituted-2,6-dinitro-4-(trifluoromethyl) benzamine products possess strong chromophores that absorb UV light effectively. researchgate.net
For enhanced sensitivity and specificity, HPLC systems can be coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov This powerful technique not only detects the compounds but also provides structural information based on their mass-to-charge ratio, confirming the identity of the analytes. nih.gov While UV detection is robust for quantification, HPLC-MS/MS offers significantly lower detection limits, making it suitable for trace analysis. nih.gov For example, in the analysis of a related compound, 3,4-difluoronitrobenzene, a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) method was developed, showcasing the advanced capabilities of mass spectrometric detection for nitroaromatic compounds. mdpi.com
The validation of an analytical method using CNBF derivatization involves assessing its performance through several key metrics. These studies demonstrate the method's reliability for quantitative analysis.
Linearity: The methods show excellent linearity over a defined concentration range. Studies on amino acid derivatives report correlation coefficients (r²) higher than 0.9979 and 0.9945, indicating a strong linear relationship between the concentration of the analyte and the detector response. researchgate.netnih.govasianpubs.orgresearchgate.net
Detection Limits: The sensitivity of the method is determined by its limit of detection (LOD). For the analysis of 20 different amino acids, detection limits have been reported to be in the range of 1 to 9 mg L⁻¹. researchgate.netasianpubs.org Another study found detection limits to be between 2.40 and 6.50 µmol L⁻¹, measured at a signal-to-noise ratio of 3. nih.govresearchgate.net
Recovery: Recovery studies are performed to assess the accuracy of the method by analyzing samples spiked with a known quantity of the analyte. For amino acids in beer, recoveries were reported to be between 97.0% and 103.9%. nih.govresearchgate.net In mature vinegar, recoveries for various amino acids ranged from 70.1% to 109.2%. asianpubs.org
| Performance Metric | Reported Value/Range | Analyte/Matrix |
|---|---|---|
| Correlation Coefficient (r²) | > 0.9979 | Amino Acids |
| Correlation Coefficient (r²) | 0.9945 | Amino Acids in Mature Vinegar |
| Detection Limits (LOD) | 1 - 9 mg L⁻¹ | 20 Amino Acids |
| Detection Limits (LOD) | 2.40 - 6.50 µmol L⁻¹ | Amino Acids |
| Recovery | 97.0% - 103.9% | Amino Acids in Beer |
| Recovery | 70.1% - 109.2% | Amino Acids in Mature Vinegar |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical tool for the identification and confirmation of volatile and semi-volatile compounds. In the context of this compound, GC-MS is used to confirm the structure of the compound and its reaction products. The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) peaks, with the molecular ion peak appearing at m/z 270 and another prominent peak at m/z 143. nih.gov This technique is also a standard method for assessing the purity of the reagent itself, with commercial grades often specified as having a purity of over 98.0% as determined by GC.
Advanced Analytical Methods for Structural Elucidation and Purity Assessment
Beyond routine chromatographic analysis, a suite of advanced analytical methods is employed for the comprehensive structural elucidation of derivatives and for rigorous purity assessment of this compound. Spectroscopic techniques such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. For example, these methods were used to suggest the presence of an intramolecular hydrogen bond in N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives prepared from this compound. researchgate.net In addition to GC, HPLC is also utilized as a method for assessing the purity of the parent compound, with some suppliers specifying a purity of greater than 95%. lgcstandards.com
Iv. Applications of 4 Chloro 3,5 Dinitrobenzotrifluoride in Chemical Research and Development
Role as a Chemical Intermediate
As a chemical intermediate, 4-chloro-3,5-dinitrobenzotrifluoride serves as a foundational building block for the synthesis of more complex molecules, particularly in the agrochemical industry.
One of the primary industrial applications of this compound is its role as a key intermediate in the production of the dinitroaniline herbicide, Trifluralin (B1683247). nih.govchemball.com Trifluralin is a selective, pre-emergence herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.
The synthesis of Trifluralin from this compound involves a nucleophilic aromatic substitution reaction. The chlorine atom on the benzotrifluoride (B45747) ring is displaced by the amino group of di-n-propylamine. google.com This reaction yields the final herbicide product, 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, commonly known as Trifluralin. nih.gov The process starts with the nitration of 4-chlorotrifluoromethylbenzene to form 4-chloro-3-nitrotrifluoromethylbenzene, which is then further nitrated to produce this compound. google.com This intermediate is then subjected to amination with dipropylamine (B117675) to produce Trifluralin. google.com
Beyond its role in herbicide production, this compound is an intermediate in the synthesis of other organic compounds. chemball.comsigmaaldrich.com Its reactivity allows for the introduction of the 2,6-dinitro-4-trifluoromethylphenyl group into various molecules. For instance, it is used in the synthesis of N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. sigmaaldrich.com The reaction of this compound with aniline (B41778) derivatives proceeds via an anilino-dechlorination mechanism. researchgate.net Additionally, it has been used in the synthesis of compounds like 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine and isopropyl-2,6-dinitro-4-trifluoromethylphenyl sulfide (B99878). sigmaaldrich.com The compound also reacts with hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate, further demonstrating its utility as a synthetic intermediate.
Derivatization Reagent in Analytical Chemistry
In the field of analytical chemistry, this compound is employed as a derivatization reagent, particularly for the analysis of amino acids and other primary and secondary amines. Derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified.
This compound is utilized as a pre-column derivatizing reagent in high-performance liquid chromatography (HPLC) and ultrahigh-performance liquid chromatography (UPLC) for the determination of amino acids. researchgate.netnih.gov The reagent reacts with the amino groups of amino acids, attaching a chromophore (the 2,6-dinitro-4-trifluoromethylphenyl group) that allows for sensitive UV detection. nih.gov This method has been shown to be effective for the quantification of a wide range of amino acids in various samples. researchgate.netnih.gov
The utility of this compound as a derivatization reagent has been demonstrated in the analysis of complex biological and food matrices. For example, it has been successfully used for the simultaneous determination of 20 free amino acids in Chinese jujube date using UPLC tandem mass spectrometry. researchgate.netx-mol.com The method showed good correlation and recoveries for most amino acids. researchgate.net
Similarly, a rapid UPLC method was developed for the determination of 20 free amino acids in mature vinegar using this derivatization reagent. researchgate.netasianpubs.org The separation of the derivatized amino acids was achieved in under 15 minutes with good detection limits. researchgate.net The method proved to be efficient, accurate, and reproducible for the analysis of amino acids in vinegar. asianpubs.org Furthermore, an HPLC method employing this compound derivatization was developed for the determination of 19 amino acids in beer, with the method demonstrating good accuracy and repeatability. nih.gov
Table 1: Applications of this compound in Amino Acid Analysis of Food Matrices
| Food Matrix | Analytical Technique | Number of Amino Acids Determined | Key Findings |
| Chinese Jujube Date | UPLC-MS/MS | 20 | Good correlation and recoveries for most amino acids. researchgate.netx-mol.com |
| Mature Vinegar | UPLC | 20 | Rapid separation (<15 min) with high efficiency, accuracy, and reproducibility. researchgate.netasianpubs.org |
| Beer | HPLC | 19 | Good accuracy and repeatability for quantification. nih.gov |
The derivatization reaction with this compound is not limited to amino acids but is applicable to both primary and secondary amines in general. researchgate.netnih.gov The reaction is typically carried out under alkaline conditions, for example, in a pH 9.0 borate (B1201080) buffer, and at an elevated temperature (e.g., 60°C) to ensure the reaction proceeds efficiently. nih.gov The nucleophilic amino group attacks the electron-deficient aromatic ring, leading to the displacement of the chlorine atom and the formation of a stable derivative. This broad reactivity makes it a valuable tool for the analysis of various amine-containing compounds. researchgate.netnih.gov
Derivatization for Herbicide (e.g., Glyphosate) Determination in Environmental Samples
This compound (CNBF) serves as a crucial pre-column derivatization reagent for the analysis of glyphosate (B1671968) in environmental water samples. researchgate.netnih.gov Due to the polar and ionic nature of glyphosate, direct analysis by high-performance liquid chromatography (HPLC) is challenging. researchgate.net Derivatization with CNBF converts the analyte into a more stable and less polar derivative that can be readily separated and detected. researchgate.netnih.gov
The derivatization reaction is typically performed in an alkaline medium (pH 9.5) at 60°C for approximately 30 minutes. researchgate.netnih.gov The resulting labeled glyphosate derivative can then be separated on a C18 column and quantified using UV detection at 360 nm. researchgate.netnih.gov This method allows for the separation of the derivatized glyphosate within 15 minutes using a gradient elution mode. nih.gov The technique is noted for its mild reaction conditions and the stability of the resulting derivative when compared to other derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.gov
This analytical approach has demonstrated high sensitivity and reliability. The detection limit for glyphosate using this method can be as low as 0.009 mg/L without preconcentration, which is below the maximum residue limit (MRL) set in various regions. researchgate.netnih.gov The method also shows excellent linearity over a wide concentration range and high recovery rates when applied to environmental water samples. researchgate.netnih.gov
Table 1: HPLC Method Parameters for Glyphosate Determination using CNBF Derivatization
| Parameter | Conditions/Value | Source(s) |
| Derivatization Reagent | This compound (CNBF) | researchgate.net, nih.gov |
| Reaction Medium | pH 9.5 H₃BO₃-Na₂B₄O₇ buffer | researchgate.net, nih.gov |
| Reaction Temperature | 60°C | researchgate.net, nih.gov |
| Reaction Time | 30 minutes | researchgate.net, nih.gov |
| Chromatographic Column | Kromasil C18 (250mm x 4.6mm, 5µm) | researchgate.net, nih.gov |
| Detection Wavelength | 360 nm (UV) | researchgate.net, nih.gov |
| Detection Limit (S/N=3) | 0.009 mg/L | researchgate.net, nih.gov |
| Linearity Range | 0.3 to 48.5 mg/L | researchgate.net, nih.gov |
| Correlation Coefficient | 0.9999 | researchgate.net, nih.gov |
| Recoveries in Water | 91.80% - 100.20% | researchgate.net, nih.gov |
| Relative Standard Deviation | 2.27% - 6.80% | researchgate.net, nih.gov |
Derivatization for Pharmaceutical Analysis (e.g., Amikacin)
In pharmaceutical analysis, this compound is employed as a derivatizing agent for the quantification of drugs that lack a strong chromophore, such as the aminoglycoside antibiotic amikacin (B45834). nih.govresearchgate.net CNBF reacts with the primary and secondary amine groups present in the amikacin molecule under alkaline conditions to form a stable N-substituted-2,6-dinitro-4-(trifluoromethyl) benzamine derivative. researchgate.net This derivative exhibits strong UV absorption, enabling sensitive detection via HPLC. researchgate.net
The derivatization process for amikacin involves reacting the analyte with CNBF in the presence of triethylamine (B128534) at 70°C for 20 minutes. nih.govresearchgate.net The resulting derivative is then separated on a C18 column and detected with a UV detector. nih.govresearchgate.net This methodology has been successfully applied to determine amikacin residues in water samples. nih.govsigmaaldrich.com The method is valued for its sensitivity, with a reported limit of detection of 0.2 µg/L. nih.govresearchgate.net It also demonstrates good linearity and high recovery rates in various water matrices. nih.govresearchgate.net
Table 2: HPLC Method Parameters for Amikacin Determination using CNBF Derivatization
| Parameter | Conditions/Value | Source(s) |
| Derivatization Reagent | This compound (CNBF) | nih.gov, researchgate.net |
| Catalyst/Medium | Triethylamine | nih.gov, researchgate.net |
| Reaction Temperature | 70°C | nih.gov, researchgate.net |
| Reaction Time | 20 minutes | nih.gov, researchgate.net |
| Chromatographic Column | C18 | nih.gov, researchgate.net |
| Detection Wavelength | 238 nm (UV) | nih.gov |
| Detection Limit (S/N=3) | 0.2 µg/L | nih.gov, researchgate.net |
| Linearity Range | 0 to 500.0 µg/L | nih.gov, researchgate.net |
| Recoveries in Water | 87.5% - 99.6% | nih.gov, researchgate.net |
| Relative Standard Deviation | 2.1% - 4.5% | nih.gov, researchgate.net |
Research on Biological and Pharmacological Applications
This compound, also referred to as chloralin in some literature, has been a subject of investigation for its potential as an antileishmanial agent. acs.org Research has shown that the compound exhibits activity against Leishmania donovani amastigotes in vitro. acs.org Leishmaniasis is a parasitic disease with limited treatment options, and the development of new chemotherapeutic agents is a significant area of research. acs.org The activity of chloralin has prompted further studies into its analogues to explore structure-activity relationships and develop more potent and less toxic derivatives. acs.org Desnitro analogues of this compound have been synthesized and tested, showing moderate to excellent activity against L. donovani. acs.org
The proposed mechanism for the antileishmanial activity of this compound is the inhibition of microtubule formation. acs.org Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing critical roles in cell division, motility, and structure. In Leishmania species, microtubules are particularly important for the maintenance of cell shape and the function of the flagellum.
This compound is an industrial precursor to the dinitroaniline herbicide trifluralin. acs.orgmdpi.com Herbicides in this class are known to act by inhibiting microtubule assembly. mdpi.com It has been reported that chloralin is significantly more potent against Leishmania promastigotes than trifluralin itself, and it is postulated that the activity of commercial trifluralin preparations is due to the presence of chloralin as an impurity. acs.org This suggests that the dinitroaniline scaffold, with the specific substitutions found in this compound, is a key pharmacophore for microtubule disruption in these parasites. acs.org
Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.govmdpi.com Inhibition of KSP leads to mitotic arrest and is a therapeutic strategy being explored in oncology. nih.gov While various chemical scaffolds, such as dihydropyrimidines and quinazolinones, have been identified as KSP inhibitors, a direct investigation of this compound or its close derivatives for this specific activity is not prominent in the available scientific literature. nih.govnih.gov The primary biological research focus for this compound has been on its role as a microtubule inhibitor, particularly in the context of its antiprotozoan activity. acs.org
Contributions to Material Science and Polymer Chemistry
The primary application of this compound documented in chemical literature is as a reactant or intermediate in organic synthesis and as a derivatizing agent in analytical chemistry. sigmaaldrich.commdpi.comresearchgate.net It is a key building block in the synthesis of dinitroaniline herbicides like trifluralin. mdpi.com It is also used to synthesize N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net While these applications are significant in chemical manufacturing and research, there is limited available information specifically detailing the contributions or direct applications of this compound in the fields of material science or polymer chemistry.
V. Environmental and Toxicological Considerations in Research
Environmental Fate and Degradation Studies
The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For 4-Chloro-3,5-dinitrobenzotrifluoride, its persistence, potential for biotransformation, and susceptibility to photodegradation are key areas of investigation.
Research indicates that this compound exhibits high environmental persistence. This characteristic is common among nitroaromatic compounds, which are generally considered recalcitrant. The stability of the benzene (B151609) ring, combined with the electron-withdrawing nature of the nitro groups, makes these compounds resistant to oxidative degradation nih.gov. Due to this persistence, nitroaromatic compounds are often listed as priority pollutants nih.gov. The low water solubility of this compound further suggests it is not likely to be mobile in the environment, potentially leading to its accumulation in soil and sediment sigmaaldrich.com.
Specific studies on the biotransformation and biodegradation of this compound are not extensively detailed in available literature. However, the broader class of chlorinated nitroaromatic compounds (CNAs) is known to be largely resistant to microbial degradation nih.govresearchgate.net. Despite this general resistance, research has identified certain bacteria and fungi capable of utilizing CNAs as their sole source of carbon and energy nih.gov.
Microbial metabolism of CNAs can occur through several proposed pathways nih.gov. Some aerobic bacteria have demonstrated the ability to degrade these compounds nih.gov. For example, productive metabolism can be initiated by:
Reduction of the aromatic ring followed by the elimination of a nitrite (B80452) group.
Action by monooxygenase enzymes that eliminate the nitro group from nitrophenols.
Action by dioxygenase enzymes that insert two hydroxyl groups, leading to the spontaneous elimination of the nitro group nih.gov.
While these pathways have been identified for other nitroaromatic compounds, further research is required to determine the specific biotransformation routes, if any, for this compound.
Direct research on the photodegradation of this compound is limited. However, studies on analogous compounds provide insight into potential environmental transformation pathways. For instance, research on the structurally related compound 4-chloro-3,5-dinitrobenzoic acid (CDNBA) found that irradiation of its aqueous solutions increased its toxicity, suggesting the formation of intermediate products with higher cytotoxicity nih.gov.
Further research into the photocatalytic degradation of other chlorinated nitroaromatics, such as 4-chloronitrobenzene (4-CNB), has shown that degradation can be achieved using a photocatalyst like titanium dioxide (TiO₂) under UV light. This process involves hydroxyl radicals displacing the chlorine atom and nitro group, leading to the formation of various phenols and inorganic anions cswab.org. The efficiency of this degradation is influenced by the surrounding atmosphere (N₂, O₂, O₃) cswab.org. These findings suggest that photodegradation could be a relevant transformation process for this compound, though specific intermediates and reaction kinetics have yet to be studied.
The introduction of synthetic chemical compounds into aquatic environments can have significant and complex effects on the ecosystem biointerfaceresearch.com. Nitroaromatic compounds, as a class, are recognized for their potential toxicity to aquatic organisms nih.govnih.gov. Contamination of aquatic systems by such chemicals, often through agricultural runoff or industrial discharge, can impact organisms at all trophic levels, from microorganisms to fish biointerfaceresearch.com.
While ecosystem-level studies specifically involving this compound are not available, the known toxicity of related compounds suggests a potential for adverse effects. These can include direct toxic impacts leading to mortality, as well as sublethal effects that alter physiological functions, reproduction, and development in aquatic species biointerfaceresearch.com. The persistence of the compound could lead to long-term exposure and bioaccumulation within the food chain.
Ecotoxicology and Environmental Risk Assessment
Ecotoxicology focuses on the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Assessing the ecotoxicological profile of this compound is essential for a comprehensive environmental risk assessment.
While toxicological data for this compound on the protozoan Tetrahymena pyriformis are not available, studies on a very close structural analog, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), provide valuable insights. T. pyriformis is a widely used model organism in cytotoxicity assays due to its sensitivity and ease of culture.
In a study investigating the physicochemical and toxicological properties of CDNBA, cytotoxicity assays were performed using aqueous suspensions of Tetrahymena pyriformis. In buffered solutions, a median effective concentration (EC₅₀) was determined. The EC₅₀ is the concentration of a substance that causes a 50% reduction in a measured effect, such as population growth, after a specific exposure time nih.gov.
The research yielded a specific EC₅₀ value for CDNBA, indicating its toxic potential to this aquatic microorganism.
| Test Organism | Compound | Endpoint | Concentration (µM) |
|---|---|---|---|
| Tetrahymena pyriformis | 4-chloro-3,5-dinitrobenzoic acid (CDNBA) | Median Effective Concentration (EC₅₀) | 104.47 |
This finding for a closely related compound underscores the need for direct toxicological testing of this compound to accurately assess its specific risk to aquatic life.
Cytotoxicity Studies of the Compound and its Degradation Products
Detailed cytotoxicity studies for this compound and its specific degradation products are not extensively detailed in the available research literature. While comprehensive toxicological profiles exist, they primarily focus on acute toxicity, irritation, and systemic effects rather than specific cytotoxic mechanisms on various cell lines. Further research is required to elucidate the compound's cytotoxic potential and that of its environmental or metabolic breakdown products.
Environmental Regulations and Guidelines for Related Compounds
Currently, this compound is not explicitly listed under major U.S. federal environmental regulations such as the Superfund Amendments and Reauthorization Act (SARA) Section 313 or the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). fishersci.com It is also not listed under California's Proposition 65. fishersci.com However, safety data indicates that the compound is very toxic to aquatic organisms, which suggests that its release into the environment should be avoided. fishersci.com
Guidelines for related hazardous substances often apply. Regulations such as the U.S. Environmental Protection Agency's (EPA) Safer Choice Standard set criteria for chemicals that are persistent, bioaccumulative, and toxic (PBT). epa.gov This standard places limitations on substances with high aquatic toxicity and slow biodegradation rates. epa.gov While not specifically named, the known hazards of this compound align with the characteristics of compounds that are subject to stringent environmental release and disposal regulations. fishersci.comfishersci.com Disposal must be conducted through an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations. fishersci.comtcichemicals.com
Advanced Toxicological Research Methodologies
In Vitro and In Vivo Toxicity Assays
The toxicological profile of this compound has been evaluated through various in vivo toxicity assays. These studies are crucial for determining acute toxicity levels and identifying target organs. Acute toxicity data from animal studies provide quantitative measures of the compound's potency. For instance, dermal exposure studies in rabbits have established a Lethal Dose 50 (LD50) of 161 mg/kg, classifying the substance as fatal in contact with skin. cpachem.com Oral administration studies in rats determined an LD50 of 930 mg/kg, indicating it is harmful if swallowed. cpachem.com
| Assay Type | Species | Route of Administration | LD50 Value | Classification |
|---|---|---|---|---|
| Acute Dermal Toxicity | Rabbit | Dermal | 161 mg/kg | Fatal in contact with skin cpachem.com |
| Acute Oral Toxicity | Rat | Oral | 930 mg/kg | Harmful if swallowed cpachem.com |
While these in vivo results are well-documented, specific in vitro studies designed to assess mutagenicity, genotoxicity, or specific cellular-level interactions are not detailed in the reviewed literature.
Mechanism of Toxicity at the Molecular and Cellular Level
The precise molecular and cellular mechanisms underlying the toxicity of this compound are not fully elucidated in available literature. However, the observable systemic effects provide clues to its potential mechanisms. The induction of methemoglobinemia suggests the compound or its metabolites interfere with the iron component of hemoglobin, oxidizing it from the ferrous (Fe2+) to the ferric (Fe3+) state. nih.govhaz-map.com This transformation renders hemoglobin incapable of binding and transporting oxygen, leading to cellular hypoxia. The neurological effects, such as convulsions and ataxia, point towards interference with the central nervous system, although the specific neurotransmitter systems or cellular pathways affected have not been identified. nih.govhaz-map.com
Studies on Systemic Effects in Animal Models (e.g., Convulsions, Methemoglobinemia, Ataxia in Rats)
High-dose feeding studies conducted on rats have revealed significant systemic effects following exposure to this compound. nih.govhaz-map.com These studies are critical for understanding the compound's potential impact on whole-body systems. The primary effects observed in these animal models include severe neurological and hematological responses.
Key systemic effects identified in rats include:
Convulsions: Uncontrolled electrical disturbances in the brain, leading to seizures. nih.govhaz-map.com
Methemoglobinemia: A blood disorder where an abnormal amount of methemoglobin is produced, impairing oxygen delivery to tissues. nih.govhaz-map.com
Ataxia: A neurological sign consisting of a lack of voluntary coordination of muscle movements. nih.govhaz-map.com
These findings highlight the central nervous system and the hematologic system as primary targets for the toxicity of this compound in animal models. nih.gov
Occupational Exposure and Safety Considerations in Laboratory Settings
Due to its significant toxicity, strict safety protocols are required when handling this compound in a laboratory setting. fishersci.com Although specific occupational exposure limits (OELs) have not been established by major regulatory bodies, a precautionary approach is mandated based on its hazard classifications. fishersci.comfishersci.com
The compound is classified as fatal in contact with skin and harmful if swallowed. cpachem.com It also causes serious skin and eye irritation. cpachem.comtcichemicals.com Therefore, engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Measure | Specific Recommendation |
|---|---|
| Engineering Controls | Work should be conducted in a chemical fume hood to prevent inhalation of dust. fishersci.com Eyewash stations and safety showers should be readily accessible. |
| Personal Protective Equipment (PPE) |
- Hand Protection: Wear appropriate protective gloves. fishersci.com |
| Handling Procedures | Avoid contact with skin, eyes, or clothing.[ fishersci.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbTr4Ewn4It05BR7yIqGM_kK8BlGHB4puoFUXZuvlU_qzeW7wOQJh7Y32UUJeTYA_uG3sRAyghxF1QcxYXmMq52z8vrDXg3OHuTGsAA8HM5cnCo3ndWHToFhRSdBliAi3hwWX_3NFGqbMXEOovLXeTkTCoPw3rvKZrnml0dw45gpiLkaXVViTyGIPeI06a21851cJyBk0DQURuYUIHn4_Ioppz03Z98wdfSuUfNgIdnQoHE-lo-_v1XCHEp5ov)][ tcichemicals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDfBUYARcM03z5mufq6HP16UBX9qUYaaZbsQvGWfeRgv0oNpIS9d6XN0NJZiuJCbfzqz6qRgVCP_CS_Bvt5hUF4AmI2ntFZ2AnCKlvqW8WW1hPQ9hONSGIMDnpFDv_Sd7UZM4ORw%3D%3D)] Do not breathe dust.[ fishersci.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbTr4Ewn4It05BR7yIqGM_kK8BlGHB4puoFUXZuvlU_qzeW7wOQJh7Y32UUJeTYA_uG3sRAyghxF1QcxYXmMq52z8vrDXg3OHuTGsAA8HM5cnCo3ndWHToFhRSdBliAi3hwWX_3NFGqbMXEOovLXeTkTCoPw3rvKZrnml0dw45gpiLkaXVViTyGIPeI06a21851cJyBk0DQURuYUIHn4_Ioppz03Z98wdfSuUfNgIdnQoHE-lo-_v1XCHEp5ov)] Do not eat, drink, or smoke when using this product.[ tcichemicals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDfBUYARcM03z5mufq6HP16UBX9qUYaaZbsQvGWfeRgv0oNpIS9d6XN0NJZiuJCbfzqz6qRgVCP_CS_Bvt5hUF4AmI2ntFZ2AnCKlvqW8WW1hPQ9hONSGIMDnpFDv_Sd7UZM4ORw%3D%3D)] Wash hands and any exposed skin thoroughly after handling.[ fishersci.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbTr4Ewn4It05BR7yIqGM_kK8BlGHB4puoFUXZuvlU_qzeW7wOQJh7Y32UUJeTYA_uG3sRAyghxF1QcxYXmMq52z8vrDXg3OHuTGsAA8HM5cnCo3ndWHToFhRSdBliAi3hwWX_3NFGqbMXEOovLXeTkTCoPw3rvKZrnml0dw45gpiLkaXVViTyGIPeI06a21851cJyBk0DQURuYUIHn4_Ioppz03Z98wdfSuUfNgIdnQoHE-lo-_v1XCHEp5ov)] |
| Storage | Store in a secure, locked-up location.[ tcichemicals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDfBUYARcM03z5mufq6HP16UBX9qUYaaZbsQvGWfeRgv0oNpIS9d6XN0NJZiuJCbfzqz6qRgVCP_CS_Bvt5hUF4AmI2ntFZ2AnCKlvqW8WW1hPQ9hONSGIMDnpFDv_Sd7UZM4ORw%3D%3D)][ cpachem.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHP1cvVq2mkQ_8CIbea27SWb9KLsmpjUeRqSISVdtfEi0v8wY7ebT82hLGYLFfP3zlu6WWZe237z9pogdkGbhGYEyXwh4hHNV5cku0aHJw8lTfdTcXSu6amut3yAenc0HIJdpBP_my1-qVrxPbBzh0Yeu_llY2fZH1d8wRgOUFOKF_g7XztmHUhMVMfLMsFNMFP5K34yxIErJyS40UwVMdV-sOhiWs1iOZrVZCWLWYjbEhbTxTf5pl9SH6tRg%3D%3D)] Keep the container tightly closed in a well-ventilated place.[ fishersci.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbTr4Ewn4It05BR7yIqGM_kK8BlGHB4puoFUXZuvlU_qzeW7wOQJh7Y32UUJeTYA_uG3sRAyghxF1QcxYXmMq52z8vrDXg3OHuTGsAA8HM5cnCo3ndWHToFhRSdBliAi3hwWX_3NFGqbMXEOovLXeTkTCoPw3rvKZrnml0dw45gpiLkaXVViTyGIPeI06a21851cJyBk0DQURuYUIHn4_Ioppz03Z98wdfSuUfNgIdnQoHE-lo-_v1XCHEp5ov)] |
In case of accidental exposure, immediate first aid is critical. For skin contact, the affected area should be washed immediately with plenty of water, and all contaminated clothing removed. nih.govtcichemicals.com For eye contact, rinse cautiously with water for several minutes. nih.govtcichemicals.com If swallowed, rinse the mouth and call a poison center or doctor immediately. tcichemicals.comtcichemicals.com
Vi. Computational and Theoretical Chemistry Studies of 4 Chloro 3,5 Dinitrobenzotrifluoride
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of 4-chloro-3,5-dinitrobenzotrifluoride focuses on its structural and electronic properties. The molecule's geometry is characterized by a benzene (B151609) ring substituted with a chlorine atom, two nitro groups (NO₂), and a trifluoromethyl group (CF₃). smolecule.com This combination of strong electron-withdrawing substituents significantly influences the electronic distribution within the aromatic ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to nucleophilic attack. smolecule.comresearchgate.net
Computational software can calculate a variety of molecular descriptors. nih.gov Publicly available databases provide several computed properties for this compound, offering a baseline for its theoretical profile. nih.govuni.lu
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₂ClF₃N₂O₄ | nih.gov |
| Molecular Weight | 270.55 g/mol | nih.gov |
| Monoisotopic Mass | 269.9655187 Da | nih.gov |
| XlogP (Predicted) | 2.5 | uni.lu |
| SMILES | C1=C(C=C(C(=C1N+[O-])Cl)N+[O-])C(F)(F)F | nih.gov |
| InChIKey | HFHAVERNVFNSHL-UHFFFAOYSA-N | nih.gov |
Advanced electronic structure calculations, typically using Density Functional Theory (DFT) or other ab initio methods, are employed to further probe its characteristics. These calculations can determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map. While specific studies detailing these advanced calculations for this compound are not prevalent in the surveyed literature, such methods are standard in computational chemistry for rationalizing the reactivity and physical properties of aromatic compounds. nih.govrsc.org
Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Correlations
The reactivity of this compound in nucleophilic aromatic substitution (SₙAr) reactions has been quantitatively analyzed using structure-reactivity correlations, such as the Hammett and Brønsted equations. researchgate.net These analyses provide insight into the electronic demands of the reaction mechanism. libretexts.org
A key study investigated the kinetics of the reaction between this compound (DNCBTF) and various substituted anilines. researchgate.net The study found a strong correlation between the reaction rate and the electronic nature of the substituent on the aniline (B41778) nucleophile. researchgate.net
Hammett Correlation: The Hammett equation (log(k/k₀) = ρσ) relates the rate constants of a series of reactions to the electronic properties of substituents. libretexts.org For the reaction of DNCBTF with anilines, linear plots were obtained, yielding large, negative ρ (rho) values. researchgate.net
Brønsted Correlation: The Brønsted equation relates the reaction rate constant to the pKa of the nucleophile. A study of the reaction with anilines yielded a Brønsted-type plot with a β value of 0.85 (at 30°C). researchgate.net This value indicates the degree of bond formation in the transition state. A β value approaching 1.0 suggests a large degree of bond formation and significant charge development on the nucleophile in the transition state. researchgate.net
| Correlation Parameter | Value | Significance |
|---|---|---|
| Hammett ρ (rho) | -3.14 to -3.16 | Indicates high sensitivity to substituent electronic effects; suggests a buildup of positive charge on the aniline nitrogen in the transition state. researchgate.net |
| Brønsted β | 0.85 | Indicates an advanced degree of N-C bond formation in the transition state. researchgate.net |
The high negative ρ values and the large β value strongly support a mechanism where the rate is significantly influenced by the nucleophilicity of the aniline, with substantial charge development and bond formation occurring in the rate-determining step. researchgate.net
Reaction Pathway and Transition State Modeling
Theoretical modeling of the reaction pathway provides a detailed picture of the mechanism for nucleophilic aromatic substitution. For this compound, kinetic studies strongly suggest a stepwise addition-elimination mechanism (SₙAr). researchgate.net This pathway involves two principal steps:
Nucleophilic Addition: The nucleophile (e.g., an aniline derivative) attacks the electrophilic carbon atom bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step for reactions with good leaving groups like chloride. researchgate.netyoutube.com
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex. youtube.com
The structure-reactivity data from kinetic studies allow for a detailed description of the transition state leading to the Meisenheimer intermediate. researchgate.net The large negative Hammett ρ value and the Brønsted β value of 0.85 indicate that the transition state is late, occurring well along the reaction coordinate towards the intermediate. researchgate.net This transition state is characterized by significant C-N bond formation between the aniline nucleophile and the aromatic ring, and a substantial development of positive charge on the aniline's nitrogen atom. researchgate.net
While the kinetic evidence provides a robust model, computational methods like DFT are frequently used to explicitly calculate the structures and energies of reactants, transition states, intermediates, and products along the reaction coordinate. nih.govrsc.org Such calculations can confirm the stepwise nature of the mechanism and provide precise geometric parameters and activation energies, further elucidating the mechanistic continuum from concerted to stepwise pathways in SₙAr reactions. nih.govnih.gov
Spectroscopic Property Predictions and Validation
Computational chemistry offers methods to predict spectroscopic properties, such as NMR and IR spectra, which can then be validated against experimental data. rsc.orgnih.gov
Prediction Methodologies:
NMR Spectra: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is often achieved using DFT calculations. nih.govgithub.io The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects (e.g., using a Polarizable Continuum Model, PCM). github.io Functionals like WP04 have been specifically optimized for predicting ¹H NMR shifts. github.io
IR Spectra: The calculation of vibrational frequencies via computational methods can generate a predicted IR spectrum. arxiv.org These calculations typically involve a geometry optimization followed by a frequency calculation at the same level of theory. arxiv.org More advanced approaches may use machine learning models trained on large databases of experimental spectra to improve prediction accuracy. rsc.orgwiley.com
Validation: The validation of these computational predictions requires comparison with experimental data. For this compound, experimental spectroscopic data is available from various sources. For instance, Nuclear Quadrupole Resonance (NQR) spectroscopy data has been reported. nih.gov Experimental IR and NMR spectra of reaction products derived from this compound have also been characterized, providing a basis for validating computational models of related structures. researchgate.net Although specific studies directly comparing the predicted and experimental spectra of the parent molecule this compound were not identified in the search results, the methodologies for such a comparison are well-established.
Vii. Future Research Directions and Emerging Applications
Development of Novel Derivatization Reagents Based on 4-Chloro-3,5-dinitrobenzotrifluoride Scaffold
This compound has established utility as a pre-column derivatizing reagent in analytical chemistry, particularly for high-performance liquid chromatography (HPLC). sigmaaldrich.comasianpubs.org It readily reacts with primary and secondary amines, facilitating the analysis of amino acids and the antibiotic amikacin (B45834) in various samples. asianpubs.orgsigmaaldrich.com
Future research is poised to expand upon this foundation. The development of novel derivatization reagents based on the this compound scaffold could target a wider array of functional groups. This would enable the sensitive and selective analysis of other important classes of biomolecules, pharmaceuticals, and environmental contaminants. Research could focus on modifying the core structure to fine-tune reactivity, enhance detection limits (e.g., by incorporating fluorophores for fluorescence detection), and improve chromatographic separation for more complex matrices.
Table 1: Current and Potential Derivatization Applications
| Analyte Class | Current Application | Potential Future Targets | Analytical Technique |
|---|---|---|---|
| Amino Acids | Yes | Peptides, Neurotransmitters | HPLC, UPLC, Mass Spectrometry |
| Aminoglycoside Antibiotics | Yes (Amikacin) | Other antibiotics, Biogenic amines | HPLC, Capillary Electrophoresis |
| Aliphatic Amines | Yes | Fatty amines, Polyamines | Gas Chromatography, HPLC |
Exploration of New Synthetic Routes and Sustainable Chemistry Approaches
While methods for the preparation of this compound exist, future research will likely focus on developing more efficient, safer, and environmentally benign synthetic routes. google.com The principles of green chemistry are becoming increasingly important in chemical manufacturing to reduce waste, minimize the use of hazardous substances, and lower energy consumption. jddhs.com
Emerging synthetic strategies such as continuous flow chemistry could offer significant advantages over traditional batch processing, including better reaction control, improved safety, and higher yields. mdpi.comrsc.org Research into alternative nitrating agents and solvent systems that are less hazardous and more recyclable is a key area for development. Furthermore, exploring catalytic methods could replace stoichiometric reagents, leading to a more sustainable production process. jddhs.com A patent for a "clean preparation method" for the related compound 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) suggests a move towards recycling spent acids, a principle that could be applied here to align with green chemistry goals. google.com
Advanced Studies in Biological Activity and Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. smolecule.com It is a precursor for N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives and heterocyclic compounds such as 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine. sigmaaldrich.comresearchgate.netacs.org The benzotrifluoride (B45747) moiety is a common feature in many agricultural and pharmaceutical products. researchgate.net
Future research in drug discovery could leverage this compound as a scaffold to generate libraries of new molecules for biological screening. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the chlorine atom susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of diverse functionalities. researchgate.net Advanced studies could focus on synthesizing derivatives and evaluating their potential as anticancer, antimicrobial, or antiviral agents. For instance, its known reactivity with cysteine residues suggests potential applications in proteomics research and as a covalent inhibitor targeting specific proteins. smolecule.com The broader class of microtubule inhibitors, which has relevance in antimalarial drug discovery, represents another area where derivatives of this compound could be explored. smolecule.com
Comprehensive Environmental Impact and Remediation Strategies
The classification of this compound as an environmental toxin and water contaminant necessitates a thorough investigation of its environmental fate and the development of effective remediation strategies. As a halogenated nitroaromatic compound, it belongs to a class of chemicals known for their persistence and potential toxicity. mdpi.comrepec.orghaz-map.com
Future research should aim to conduct a comprehensive environmental impact assessment, including studies on its persistence, bioaccumulation, and toxicity to various organisms. A significant area of emerging research is the development of advanced remediation techniques. Bioremediation, particularly mycoremediation using fungi like Caldariomyces fumago, has shown promise for the degradation of other halogenated nitrophenols and could be a sustainable approach for this compound. mdpi.comrepec.orgdntb.gov.ua Other potential strategies include advanced oxidation processes, adsorption on novel materials, and reductive dehalogenation, which have been effective for similar pollutants. mdpi.comnih.gov
Table 2: Potential Remediation Strategies
| Strategy | Mechanism | Potential Advantages | Research Focus |
|---|---|---|---|
| Mycoremediation | Fungal enzymatic degradation | Sustainable, cost-effective, reduced toxicity of byproducts | Screening of fungal species, optimization of conditions, pathway analysis |
| Advanced Oxidation | Generation of highly reactive hydroxyl radicals | Rapid degradation | Catalyst development, process efficiency |
| Adsorption | Binding to porous materials | Removal from aqueous solutions | Development of novel adsorbents, regeneration studies |
Integration of Artificial Intelligence and Machine Learning in Compound Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to predicting biological activity and environmental impact. nih.gov For a compound like this compound, these computational tools offer numerous avenues for future exploration.
ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes, thereby accelerating the discovery of more efficient and sustainable manufacturing processes. github.io In drug discovery, AI can be used to design novel derivatives with desired properties, predict their binding affinity to biological targets, and assess their potential toxicity in silico, reducing the time and cost of preclinical development. nih.gov Furthermore, computational models can help predict the environmental fate of the compound and its degradation products, aiding in risk assessment and the design of targeted remediation strategies. The use of molecular transformers, a type of AI model, has already shown success in predicting chemical reactions and could be applied to explore the vast chemical space accessible from the this compound scaffold. github.io
Q & A
Q. What makes 4-Chloro-3,5-dinitrobenzotrifluoride suitable as a derivatization reagent in amino acid analysis?
this compound (CNBF) reacts with both primary and secondary amines under mild conditions (e.g., 60°C for 30 minutes), forming stable derivatives with strong UV absorption, enabling sensitive detection at 230–360 nm. Its high reactivity and stability reduce side reactions, making it ideal for precolumn derivatization in UHPLC. Compared to traditional reagents like dansyl chloride, CNBF derivatives exhibit faster reaction times and better resolution for structurally similar amino acids .
Q. What safety precautions are essential when handling CNBF?
CNBF is classified as acutely toxic (oral Category 4, dermal Category 2) and causes skin/eye irritation (Category 2). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. Waste disposal should follow protocols for toxic halogenated compounds (e.g., incineration with alkali scrubbers). Always consult safety data sheets (SDS) and ensure proper ventilation .
Q. How is CNBF applied in amino acid analysis of complex matrices like vinegar?
For vinegar analysis, samples are diluted 5-fold with deionized water, derivatized with CNBF in borate buffer (pH 8.5) at 60°C, and filtered (0.45 µm nylon). UHPLC separation uses a C18 column with gradient elution (acetonitrile/water + 0.24% triethylamine and 0.13% acetic acid) at 40°C and 0.50 mL/min flow rate. Matrix effects are minimized using 0.05 M HCl for calibration .
Q. What are the key validation parameters for CNBF-based UHPLC methods?
Method validation includes:
Q. How does CNBF compare to other derivatization reagents (e.g., SBD-F)?
CNBF requires shorter reaction times (30 minutes vs. 1–2 hours for SBD-F) and achieves higher sensitivity (detection limits <1 mg/L vs. ~5 mg/L for SBD-F). However, it cannot resolve leucine/isoleucine isomers, a limitation shared with many reagents. CNBF’s compatibility with UHPLC reduces analysis time to 15 minutes, unlike conventional HPLC (~30–60 minutes) .
Advanced Questions
Q. How can derivatization conditions be optimized for CNBF in UHPLC?
Optimize via factorial design:
- Temperature : 40°C maximizes resolution (e.g., tryptophan/leucine).
- Buffer pH : Borate buffer (pH 8.5) ensures optimal amine reactivity.
- Additives : 0.24% triethylamine and 0.13% acetic acid reduce peak tailing.
- Flow rate : 0.50 mL/min balances resolution and run time.
Use response surface methodology (RSM) to refine gradient profiles and column pressures .
Q. How do matrix effects impact CNBF derivatization, and how are they mitigated?
Carboxylic acids (e.g., acetic acid in vinegar) compete with amino acids for CNBF, reducing recovery. Mitigation strategies:
- Dilute samples 5-fold to lower acid concentration.
- Use 0.05 M HCl for calibration instead of acetic acid (reduces carboxyl interference, in t-tests).
- Validate with spike-and-recovery tests in representative matrices .
Q. What advanced statistical methods are used to analyze CNBF-derived amino acid data?
- Hierarchical Clustering Analysis (HCA) : Groups samples by amino acid profiles (e.g., vinegar clusters by manufacturer).
- ANOVA : Identifies significant differences in amino acid concentrations across batches.
- Principal Component Analysis (PCA) : Reduces dimensionality for pattern recognition.
Software: Minitab 15 for t-tests; SPSS 16.0 for multivariate analysis .
Q. Can CNBF be applied beyond amino acid analysis?
Yes:
- Glyphosate detection : CNBF derivatizes glyphosate and AMPA in environmental water, with LODs of 0.01 µg/mL.
- Immunoassay development : CNBF synthesizes haptens for trifluralin antibody production (e.g., coupling to BSA via carbodiimide).
- Pharmaceutical intermediates : Reacts with hydroxylamine/hydrazine to form nitroaryl derivatives .
Q. What regulatory considerations apply to CNBF use?
CNBF is listed in China’s IECSC (Inventory of Existing Chemical Substances) as of 2022, requiring compliance with toxicological reporting and disposal regulations. Researchers must track updates in hazard classifications (e.g., GHS revisions) and ensure SDS alignment with local laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
